molecular formula C34H48Na2O7 B1668347 Carbenoxolone sodium CAS No. 7421-40-1

Carbenoxolone sodium

Cat. No. B1668347
CAS RN: 7421-40-1
M. Wt: 614.7 g/mol
InChI Key: BQENDLAVTKRQMS-SBBGFIFASA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbenoxolone Sodium is a derivative of glycyrrhetinic acid, which is a substance found in the root of the licorice plant . It is used for the treatment of peptic, esophageal, and oral ulceration and inflammation . It has a steroid-like structure and is known to be a water-soluble blocker of gap junctions .


Synthesis Analysis

Carbenoxolone disodium is a water-soluble disodium salt of glycyrrhetinic acid hemisuccinate . It acts as an efficient promoter for the nasal absorption of insulin .


Molecular Structure Analysis

The molecular formula of Carbenoxolone Sodium is C34H48O7Na2 . It has a molecular weight of 614.72 g/mol . The structure of Carbenoxolone Sodium is complex, with multiple carbon, hydrogen, and oxygen atoms arranged in a specific configuration .


Chemical Reactions Analysis

Carbenoxolone Sodium is soluble in organic solvents like ethanol at a concentration of approximately 14 mg/ml .


Physical And Chemical Properties Analysis

Carbenoxolone Sodium is a small molecule with a weight average of 570.7566 . It is a water-soluble compound .

Scientific Research Applications

Treatment of Digestive Tract Ulcers

Carbenoxolone sodium is used for the treatment of digestive tract ulcers, especially in the stomach . It helps to heal the ulcer and prevent further damage to the lining of the stomach and intestine.

Anti-inflammatory Applications

Carbenoxolone is an anti-inflammatory compound derived from a natural substance from the licorice plant . It has been shown to reduce inflammation, which can be beneficial in the treatment of various inflammatory conditions.

Reduction of Lung Metastases

Research has shown that Carbenoxolone can reduce the metastatic burden in the lungs of mice . This is achieved through its antagonistic effect on high mobility group box 1 (HMGB1), a protein that plays a significant role in inflammation and immunity.

Drug Delivery System

Carbenoxolone has been used in the development of a poly(lactic-co-glycolic acid) (PLGA) slow-release system for pulmonary delivery . This system enhances Carbenoxolone’s activity and localization in the lungs, reducing potential adverse side effects resulting from systemic exposure.

Anti-Epileptic Effects

Carbenoxolone has been found to have anti-epileptic effects . It has been shown to affect the formation of epileptic activity in astrocytes in vitro and epileptic seizure onset, likely through its effect on the astrocytic syncytium formed by gap junction-associated astrocytes.

Regulation of Potassium

The astrocytic syncytium formed by gap junction-associated astrocytes, which is responsible for the regulation of potassium, is affected by Carbenoxolone . This regulation plays a role in the formation of epileptic activity.

Mechanism of Action

Target of Action

Carbenoxolone sodium primarily targets two enzymes: 3-alpha- (or 20-beta)-hydroxysteroid dehydrogenase found in Streptomyces exfoliatus , and Corticosteroid 11-beta-dehydrogenase isozyme 1 in humans . These enzymes play crucial roles in the metabolism of steroids, which are involved in a variety of physiological processes, including the immune response and regulation of inflammation .

Mode of Action

Carbenoxolone sodium acts by reversibly inhibiting the conversion of inactive cortisone to cortisol by blocking 11β-hydroxysteroid dehydrogenase (11β-HSD) . This enzyme also reversibly catalyzes the conversion of 7-ketocholesterol to 7-beta-hydroxycholesterol . By inhibiting these conversions, carbenoxolone sodium can modulate the levels of active cortisol and other steroids in the body .

Biochemical Pathways

The biochemical pathways affected by carbenoxolone sodium are primarily related to steroid metabolism. By inhibiting 11β-HSD, carbenoxolone sodium can alter the balance of active and inactive steroids in the body . This can have downstream effects on various physiological processes, including inflammation and immune response .

Pharmacokinetics

It is known that the drug can have antidiuretic side effects, which suggests that it may affect water and electrolyte balance in the body .

Result of Action

The molecular and cellular effects of carbenoxolone sodium’s action include changes in steroid levels and modulation of inflammation and immune response . Additionally, carbenoxolone sodium has been shown to have demonstrable affinity for rat kidney mineralocorticoid receptors, intrinsic mineralocorticoid activity in the adrenalectomized rat at doses consistent with its receptor affinity, and a powerful action of amplifying the electrolyte effects of near-maximal doses of aldosterone .

Action Environment

Environmental factors can influence the action, efficacy, and stability of carbenoxolone sodium. For example, the drug’s effects can be influenced by the presence of other medications, the patient’s health status, and individual genetic factors . .

Safety and Hazards

Carbenoxolone Sodium can cause serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . If severe mineralocorticoid-like toxic effects such as sodium and water retention and hypokalaemia appear, Carbenoxolone Sodium should be stopped and the complication treated .

Future Directions

Carbenoxolone Sodium has been shown to reduce the metastatic burden in the lungs of mice through its antagonistic effect on high mobility group box 1 (HMGB1) . This suggests potential future directions for the use of Carbenoxolone Sodium in cancer treatment .

properties

IUPAC Name

disodium;(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-(3-carboxylatopropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50O7.2Na/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6;;/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40);;/q;2*+1/p-2/t21-,23-,24-,27+,30+,31-,32-,33+,34+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQENDLAVTKRQMS-SBBGFIFASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)[O-])C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC(=O)[O-])C)(C)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48Na2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5697-56-3 (Parent)
Record name Carbenoxolone sodium [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007421401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7045572
Record name Carbenoxolone sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbenoxolone sodium

CAS RN

7421-40-1, 5697-56-3
Record name Carbenoxolone sodium [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007421401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbenoxolone sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbenoxolone disodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.222
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Carbenoxolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.704
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBENOXOLONE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1MP7242Z5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbenoxolone sodium
Reactant of Route 2
Carbenoxolone sodium
Reactant of Route 3
Reactant of Route 3
Carbenoxolone sodium
Reactant of Route 4
Reactant of Route 4
Carbenoxolone sodium
Reactant of Route 5
Carbenoxolone sodium
Reactant of Route 6
Carbenoxolone sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.